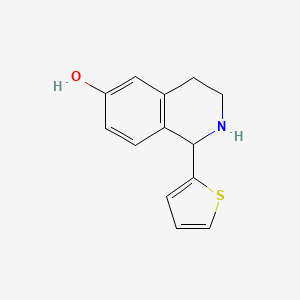
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring attached to the tetrahydroisoquinoline core, making it a unique structure with potential therapeutic benefits.
Vorbereitungsmethoden
The synthesis of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the use of transition metal catalysts and cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the tetrahydroisoquinoline with thiophene derivatives . Industrial production methods may involve the use of prefunctionalized substrates and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.
Coupling Reactions: Transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions are commonly used to functionalize the tetrahydroisoquinoline core.
Major products formed from these reactions include various substituted tetrahydroisoquinolines and thiophene derivatives, which can be further utilized in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and microbial inhibition . Its effects are mediated through binding to specific receptors and enzymes, leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A core structure with diverse biological activities.
Thiophene derivatives: Compounds with antimicrobial and anti-inflammatory properties.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory effects.
The uniqueness of this compound lies in its combined structural features of both the thiophene ring and the tetrahydroisoquinoline core, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
600646-68-2 |
|---|---|
Molekularformel |
C13H13NOS |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2 |
InChI-Schlüssel |
RBCUOBUHBWNSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)

![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
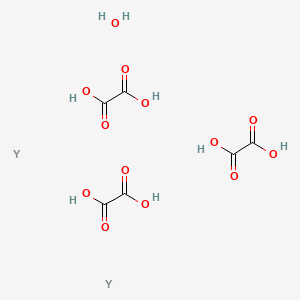

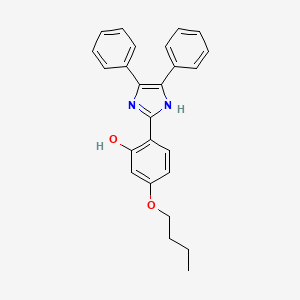
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
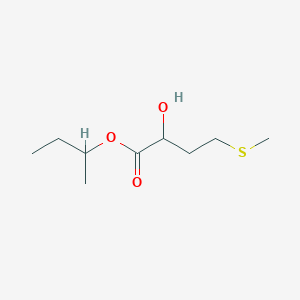
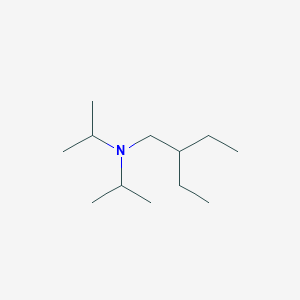
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)

![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
